molecular formula C11H11NO3 B14709919 (3S)-5-Oxo-3-phenyl-L-proline CAS No. 13992-76-2

(3S)-5-Oxo-3-phenyl-L-proline

Cat. No.: B14709919
CAS No.: 13992-76-2
M. Wt: 205.21 g/mol
InChI Key: VJHDVBWGNFOKAT-WPRPVWTQSA-N
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Description

Contextualization as a Chiral Amino Acid Derivative

(3S)-5-Oxo-3-phenyl-L-proline is classified as a chiral derivative of L-proline. L-proline is one of the 20 proteinogenic amino acids, meaning it is a fundamental building block of proteins in living organisms. nih.gov Unlike most other amino acids, proline features a secondary amine where the nitrogen atom is part of a five-membered ring called a pyrrolidine (B122466). nih.govebi.ac.uk This cyclic structure imparts significant conformational rigidity, a property that chemists and drug designers exploit to control the shape of larger molecules. ebi.ac.uk

The "L" designation and the "(3S)" notation in its name refer to the compound's stereochemistry—the specific spatial arrangement of its atoms. This chirality is a critical feature, as biological systems like enzymes and receptors are themselves chiral and often interact selectively with only one stereoisomer of a molecule. The introduction of a phenyl group at the 3-position of the proline ring adds another layer of structural complexity and potential for specific molecular interactions. The modification of natural amino acids, such as L-proline, into derivatives like this compound is a common strategy in medicinal chemistry to develop new therapeutic agents with improved properties. ontosight.ai

Significance of the Proline Scaffold in Organic and Medicinal Chemistry Research

The proline scaffold is a privileged structure in chemical research, valued for its unique structural and functional properties. Its rigid ring structure restricts the conformational flexibility of molecules into which it is incorporated, which is a highly desirable trait in drug design. nih.govnih.gov By locking a portion of a molecule into a specific shape, researchers can enhance its binding affinity and selectivity for a biological target. nih.gov

The applications of the proline scaffold are diverse and well-documented:

Peptide and Protein Chemistry : Proline residues are crucial for defining the secondary structure of peptides and proteins, often inducing specific turns (β-turns) in the peptide backbone. ebi.ac.uk Synthetic proline analogues are incorporated into peptides to stabilize these structures or to probe structure-activity relationships. evitachem.com

Catalysis : L-proline and its derivatives have emerged as powerful organocatalysts, facilitating a wide range of chemical reactions in an environmentally friendly manner. epa.gov

Medicinal Chemistry : The proline framework is a core component of numerous approved drugs and clinical candidates. For instance, it is found in the structure of many ACE inhibitors used to treat hypertension. Its ability to serve as a stereochemical spacer and influence the orientation of other functional groups is key to its success in ligand-receptor interactions. nih.gov Research has shown that modifying the proline ring, for example at the C-4 position, can lead to significant enhancements in potency for targets like matrix metalloproteinases (MMPs). nih.gov

The table below summarizes the properties of the parent amino acid, L-proline, from which the title compound is derived.

PropertyValueSource
IUPAC Name (2S)-Pyrrolidine-2-carboxylic acid
Molecular Formula C₅H₉NO₂ nih.gov
Molecular Weight 115.13 g/mol mdpi.com
Classification Proteinogenic amino acid, Imino acid nih.govebi.ac.uk

Rationale for Investigating 5-Oxo-Substituted Proline Analogues

The introduction of a 5-oxo group (a carbonyl group at the fifth position of the pyrrolidine ring) transforms proline into a pyroglutamic acid (5-oxoproline) derivative. This modification significantly alters the electronic and structural properties of the molecule, providing a strong rationale for its investigation in chemical research.

Key motivations for studying 5-oxo-substituted proline analogues include:

Altering Chemical Properties : The 5-oxo group introduces a lactam, which is a cyclic amide. This functional group changes the molecule's polarity, hydrogen bonding capabilities, and metabolic stability compared to the parent proline structure. The parent compound, 5-Oxo-L-proline, is a known metabolite. epa.govnist.gov

Creating Novel Scaffolds : The presence of the keto group offers a synthetic handle for further chemical modifications, allowing for the creation of diverse molecular libraries. Research into related compounds, such as 1,3-diaryl-5-oxo-proline derivatives, has been pursued to develop new ligands for biological targets like endothelin receptors, which are implicated in cancer. nih.gov

Exploring Bioactivity : The 5-oxo-proline motif is found in various biologically active molecules. For example, thyrotropin-releasing hormone (TRH) contains a 5-oxoprolyl moiety. epa.gov Researchers synthesize and test analogues like this compound to explore new therapeutic possibilities, building on the established bioactivity of the 5-oxoproline core. The combination of the 5-oxo group with other substituents, such as a phenyl group, creates compounds with unique three-dimensional shapes and electronic distributions, which are explored for their potential to interact with specific biological targets. ontosight.ai Studies on related structures, like ω-oxo amino acids, are pursued to create analogues of complex natural products. google.com

The physicochemical properties of the parent 5-Oxo-L-proline are provided below for comparison.

PropertyValueSource
IUPAC Name (2S)-5-Oxopyrrolidine-2-carboxylic acid
Molecular Formula C₅H₇NO₃ epa.gov
Molecular Weight 129.12 g/mol epa.gov
Synonyms L-Pyroglutamic acid, Pidolic acid epa.govnist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13992-76-2

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

(2S,3S)-5-oxo-3-phenylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H11NO3/c13-9-6-8(10(12-9)11(14)15)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,12,13)(H,14,15)/t8-,10-/m0/s1

InChI Key

VJHDVBWGNFOKAT-WPRPVWTQSA-N

Isomeric SMILES

C1[C@H]([C@H](NC1=O)C(=O)O)C2=CC=CC=C2

Canonical SMILES

C1C(C(NC1=O)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

Ii. Synthetic Methodologies for 3s 5 Oxo 3 Phenyl L Proline and Its Analogs

Strategies for Pyrrolidine (B122466) Ring Formation and Functionalization

Addition-Cyclization Reactions (e.g., involving itaconic acid)

A prevalent strategy for the synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives involves the reaction of primary amines with itaconic acid or its derivatives. acs.orgcolab.ws This approach leverages a cascade aza-Michael addition followed by a cyclization-condensation reaction. For instance, the one-step reaction between an aniline, such as 2,4-difluoroaniline, and itaconic acid under reflux conditions yields the corresponding 1-aryl-5-oxopyrrolidine-3-carboxylic acid. This method is attractive due to its operational simplicity and the ready availability of the starting materials.

A series of novel 5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized from the reaction of a hydrazide derivative with aromatic aldehydes and succinic anhydride (B1165640). researchgate.netresearchgate.net The reaction with succinic anhydride in anhydrous toluene (B28343) under a nitrogen atmosphere leads to the formation of the 5-oxopyrrolidine-3-carboxylic acid ring system. researchgate.net

Michael Intermolecular Addition Approaches (e.g., for 1,3-diaryl-5-oxo-proline derivatives)

The aza-Michael addition is a powerful and frequently employed reaction in organic chemistry for the formation of carbon-nitrogen bonds, making it highly valuable for the synthesis of bioactive compounds. researchgate.net This strategy has been successfully applied to the preparation of various N-heterocyclic derivatives, including pyrrolidines. researchgate.net One notable application is the asymmetric Michael addition of carboxylate-substituted enones with nitroalkanes, which can produce highly enantiomerically enriched pyrrolidine-3-carboxylic acids. This reaction is often facilitated by organocatalysts under mild conditions, presenting an efficient and environmentally conscious approach.

In the synthesis of 4,5-diaryl-2H-1,2,3-triazoles, a proposed mechanism involves the initial Michael addition of an azide (B81097) ion to a cyanostilbene analog, which generates a carbanion intermediate. nih.gov This is followed by internal cyclization to form the triazole species. nih.gov While this example leads to a triazole, the initial Michael addition step is analogous to those used in the formation of substituted pyrrolidines.

Acylation/Diastereoselective Reductive Amination Sequences (for 5-alkylprolines)

While specific examples for the synthesis of (3S)-5-Oxo-3-phenyl-L-proline using this exact sequence are not detailed in the provided results, the principles of acylation and reductive amination are fundamental in amine synthesis and can be applied to proline derivatives. These methods are crucial for introducing substituents and building the complexity of the pyrrolidine core.

Ring-Closing Metathesis Approaches (for proline-derived azabicycloalkanes)

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various cyclic and macrocyclic structures, including those containing nitrogen heterocycles. drughunter.comnih.gov This reaction has been utilized to create unsaturated five- and six-membered nitrogen heterocycles, which can serve as versatile synthetic intermediates. nih.gov Strategies to overcome the challenge of amine coordination to the metal catalyst include using amine tosylate salts, which has proven effective in the synthesis of pyrrolines. nih.gov

Specifically for proline-derived systems, RCM has been employed to construct bridged azabicyclic structures. nih.govresearchgate.net This strategy involves the RCM reaction of cis-2,6-dialkenyl-N-acyl piperidine (B6355638) derivatives, which are precursors to these complex bicyclic systems. nih.govresearchgate.net While not directly forming a simple 5-oxo-proline, this demonstrates the utility of RCM in creating complex scaffolds based on a proline-like core. The development of RCM has significantly expanded the toolkit for synthesizing complex molecules containing the pyrrolidine motif. drughunter.com

Introduction of the 5-Oxo Group

The 5-oxo functionality is a defining feature of this class of compounds. Its introduction is a critical step in the synthetic sequence and can be achieved through various oxidative methods.

Oxidation Reactions (e.g., to introduce keto group at 5-position)

The oxidation of proline derivatives is a direct method to install the 5-oxo group. The chemical structure of 5-Oxo-DL-proline features a proline backbone with an oxidation at the 5-position of the proline ring. ontosight.ai In biological systems, the oxidation of proline to pyrroline-5-carboxylate (P5C) is catalyzed by the enzyme proline dehydrogenase (ProDH). nih.govnih.gov This enzymatic conversion involves the transfer of electrons to ubiquinone in the mitochondria. nih.gov

In synthetic chemistry, various oxidizing agents can be employed to achieve this transformation. The specific choice of oxidant and reaction conditions depends on the other functional groups present in the molecule to ensure chemoselectivity. While detailed synthetic protocols for the non-enzymatic oxidation of (3S)-3-phenyl-L-proline to the corresponding 5-oxo derivative were not found in the search results, the principle of proline oxidation remains a key strategy. nih.govchemrxiv.org

Interactive Data Table: Synthetic Approaches to Pyrrolidine Derivatives

Methodology Key Reactants Product Type Key Features Reference
Addition-CyclizationPrimary amines, Itaconic acid/anhydride5-oxopyrrolidine-3-carboxylic acidsOne-step, operationally simple researchgate.net
Michael AdditionCarboxylate-substituted enones, NitroalkanesEnantiomerically enriched pyrrolidine-3-carboxylic acidsOrganocatalyzed, mild conditions
Ring-Closing MetathesisDiene- or enyne-containing proline precursorsUnsaturated N-heterocycles, AzabicycloalkanesAccess to complex and constrained systems nih.govnih.gov
OxidationProline or its derivatives5-oxo-proline derivativesDirect introduction of the keto group ontosight.ainih.gov

Introduction of the Phenyl Group at the 3-Position

The incorporation of a phenyl group at the 3-position of the pyroglutamate (B8496135) ring is a critical step in the synthesis of this compound. Researchers have developed several methods to achieve this, often involving the formation of a carbon-carbon bond at the C-3 position of a proline or pyroglutamate precursor. One notable strategy involves the use of palladium-mediated coupling reactions. nih.gov For instance, an enol triflate can be generated from N-trityl-3-oxo-(S)-proline methyl ester, which then serves as a substrate for palladium-catalyzed cross-coupling to introduce various aryl groups. nih.gov

Another approach involves the direct phenylation of a pre-formed proline derivative. In a method known as "self-reproduction of chirality," L-proline is first condensed with pivalaldehyde to create a rigid bicyclic lactam. nih.gov This intermediate can then be phenylated using reagents like (benzene)(tricarbonyl)chromium. nih.gov Alternative syntheses build the ring system with the phenyl group already attached to a precursor molecule. For example, 1,3-diaryl-5-oxo-proline derivatives have been synthesized through the reaction of N-(4-methoxyphenyl)-3-phenyl-2-propynamide with diethyl bromomalonate, which establishes the pyrrolidinone ring. unict.it

Achieving the desired (S) configuration at the C-3 position requires precise stereochemical control during the introduction of the phenyl group. Asymmetric conjugate addition, or Michael addition, is a powerful strategy for this purpose. researchgate.net These reactions can be catalyzed by chiral phase-transfer catalysts or organocatalysts to yield 3-substituted proline derivatives with high enantioselectivity and diastereoselectivity. nih.govresearchgate.net

Diastereoselective 1,4-addition of organometallic reagents to a chiral α,β-unsaturated ester is another effective method. nih.gov For example, the addition of organocuprates to a chiral oxazolidine (B1195125) α,β-unsaturated ester, which can be derived from Garner's aldehyde, proceeds with high diastereoselectivity to form cis-3-substituted prolines. nih.gov The stereochemical outcome is dictated by the existing chiral center in the starting material. Similarly, L-proline can be converted into a chiral bicyclic enolate, which then undergoes diastereoselective alkylation or phenylation, with the chiral scaffold directing the approach of the incoming electrophile. nih.gov

StrategyMethodReagents/CatalystsStereochemical Outcome
Asymmetric Conjugate AdditionChiral Phase-Transfer CatalysisN-(Diphenylmethylene)glycine ester, α,β-unsaturated aldehydes, chiral catalystGood to high enantioselectivity for trans-products. researchgate.net
Organocatalytic Michael AdditionOrganocatalysisNitro esters, α,β-unsaturated aldehydes, diarylprolinol silyl (B83357) etherHigh yields and excellent enantioselectivity (up to 99% ee) for trans-adducts. nih.govresearchgate.net
Diastereoselective 1,4-AdditionCuprate AdditionDialkylcuprates, chiral oxazolidine α,β-unsaturated esterHighly diastereoselective formation of cis-3-substituted prolines. nih.gov
"Self-Reproduction of Chirality"Electrophilic PhenylationL-proline, pivalaldehyde, LDA, (benzene)(tricarbonyl)chromiumEssentially complete diastereoselection. nih.gov

Stereoselective Synthesis Approaches

The absolute and relative stereochemistry of the final product is paramount, necessitating the use of either diastereoselective or enantioselective synthetic routes.

Diastereoselective synthesis aims to control the relative configuration of the stereocenters. Many strategies achieve this by using a chiral starting material or auxiliary to direct the formation of a new stereocenter. For example, the 1,4-addition of dialkylcuprates to a chiral α,β-unsaturated ester derived from Garner's aldehyde leads preferentially to cis-3-substituted prolines. nih.gov Conversely, the addition of lithium cyanomethylide (LiCH₂CN) to a related α,β-unsaturated lactam results in the trans-substituted pyrrolidine after reduction. nih.gov

In a different approach, a highly diastereoselective tandem aza-Michael addition has been used to create precursors for 3-aroyl pyroglutamic acids. mdpi.com This method leads to N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids, which are then cyclized. mdpi.com The stereochemistry is controlled during the initial addition step. Furthermore, copper(I)-catalyzed cascade reactions involving CF₃-substituted allenynes have been shown to produce highly functionalized proline derivatives with high diastereoselectivity. mdpi.com

MethodKey FeaturesResulting DiastereomerReference
Cuprate AdditionChiral α,β-unsaturated ester from Garner's aldehydecis nih.gov
Cyanomethylide AdditionAddition to α,β-unsaturated lactamtrans nih.gov
Tandem Aza-Michael AdditionCrystallization-induced diastereomer transformation(S,S) mdpi.com
Alkylation of Chiral EnolateBicyclic system from L-proline and pivalaldehydeHigh diastereoselection nih.gov

Enantioselective methods create a specific enantiomer from an achiral or racemic precursor, which is essential for obtaining the specific this compound isomer. Organocatalysis has emerged as a particularly effective tool for this purpose. nih.govresearchgate.net The asymmetric Michael addition of nitro esters to α,β-unsaturated aldehydes, catalyzed by a chiral diarylprolinol silyl ether, can produce the desired chiral adducts with up to 99% enantiomeric excess (ee). nih.govresearchgate.net

Another powerful technique is the use of chiral phase-transfer catalysts. researchgate.net This method has been successfully applied to the asymmetric conjugate addition of an N-protected glycine (B1666218) ester to α,β-unsaturated aldehydes, affording trans-3-substituted proline derivatives with good to high enantioselectivity. researchgate.net In cases where a racemic mixture of 3-substituted prolines is formed, resolution can be achieved by coupling the racemate to a chiral auxiliary, such as α-methylbenzylamine, followed by separation of the resulting diastereomers. nih.gov

MethodCatalyst/AuxiliaryKey TransformationEnantioselectivity (ee)
Organocatalytic Michael AdditionDiarylprolinol silyl etherAddition of nitro esters to enalsUp to 99%
Chiral Phase-Transfer CatalysisChiral quaternary ammonium (B1175870) saltAsymmetric conjugate addition of glycine esterGood to high
Diastereomeric Resolutionα-MethylbenzylamineSeparation of diastereomers formed from a racemic mixtureOptically pure compounds

Starting Materials and Precursors

L-proline: As a readily available and chiral amino acid, L-proline is an attractive starting point. organic-chemistry.org Syntheses can involve the functionalization of the proline ring at the C-3 position. nih.gov For example, 3-hydroxyproline, a derivative of L-proline, can be oxidized to a 3-keto intermediate, which is then converted to an enol triflate for subsequent palladium-catalyzed coupling reactions. nih.gov Direct α-functionalization of L-proline enolate equivalents is also a well-established strategy. nih.gov

L-glutamic acid: This amino acid is a natural precursor to pyroglutamic acid (5-oxoproline). researchgate.netwikipedia.org L-glutamic acid can be cyclized to form L-5-oxoproline, providing the core lactam structure. researchgate.net This pyroglutamate can then be further functionalized. In some multi-step syntheses, the starting material for key steps, such as an enone used for conjugate addition, is prepared from glutamic acid. nih.gov The biosynthesis of proline itself proceeds from glutamate (B1630785), highlighting the close chemical relationship between these molecules. nih.govnih.gov

Pentenoic acid derivatives: Acyclic precursors, such as substituted pentenoic acids, can be used to construct the pyrrolidinone ring through cyclization reactions. One approach utilizes 5-phenyl-2,4-pentadienoic acid as a starting material in a multi-step sequence involving an enantioselective Michael addition to form the pyroglutamic acid core. orgsyn.org Another route employs the reaction of diethyl 2-(benzylidene)pentanedioate, which cyclizes to form the desired 5-oxo-proline skeleton. unict.it

Starting MaterialSynthetic ApproachKey Intermediate(s)
L-Proline / DerivativesFunctionalization of existing ring3-Oxo-proline ester, chiral bicyclic enolate. nih.govnih.gov
L-Glutamic AcidCyclization to form lactam coreL-5-Oxoproline (Pyroglutamic acid). researchgate.net
Pentenoic Acid DerivativesRing-closing cyclizationDiethyl 2-(benzylidene)pentanedioate, 5-phenyl-2,4-pentadienoyl chloride. unict.itorgsyn.org

Iii. Chemical Transformations and Derivatization of 3s 5 Oxo 3 Phenyl L Proline

Reactivity of the Oxo Group at the 5-Position

The oxo group at the 5-position is a lactam carbonyl, which exhibits characteristic reactivity.

The reduction of the 5-oxo group in pyroglutamic acid derivatives to a hydroxyl group is a key transformation. For instance, pyroglutamic acid esters can be reduced to the corresponding pyroglutamic acid alcohol. google.com This reduction is typically achieved using a reducing agent like sodium borohydride (B1222165) in a suitable solvent. google.com The reaction involves dissolving the pyroglutamic acid ester in a solvent, cooling the mixture, and then slowly adding the reducing agent. google.com The reaction is stirred for several hours at a controlled temperature. google.com This process is fundamental in creating chiral intermediates for various synthetic applications. google.com

A general scheme for this reduction is the conversion of an ethyl pyroglutamate (B8496135) to pyroglutamic acid alcohol. google.com The process involves the use of sodium borohydride in a solvent like isopropanol, followed by neutralization with an acid such as acetic acid. google.com

Interactive Table: Reduction of Pyroglutamic Acid Ester
ReactantReagentsProduct
Ethyl pyroglutamate1. Sodium borohydride, Isopropanol2. Acetic acidPyroglutamic acid alcohol

Reactions of the Carboxylic Acid Function

The carboxylic acid group of (3S)-5-Oxo-3-phenyl-L-proline is a versatile handle for various chemical modifications.

Esterification of pyroglutamic acid is a common reaction. google.comresearchgate.net For example, dodecyl pyroglutamate can be synthesized from pyroglutamic acid. researchgate.net This can be achieved through a two-step process involving an intermediate pyroglutamic acid alkyl ester. researchgate.net Both chemical and enzymatic methods can be employed for this transformation. researchgate.net Chemical catalysis can utilize ion exchange resins, while enzymatic catalysis often employs lipases. researchgate.net

Hydrolysis of the ester back to the carboxylic acid can be performed under acidic or basic conditions. evitachem.com This reversibility allows for the protection of the carboxylic acid group during other transformations and its subsequent deprotection.

Interactive Table: Esterification of Pyroglutamic Acid
ReactantCatalystProduct
Pyroglutamic acidLipase or Ion exchange resinDodecyl pyroglutamate

Reactions Involving the Phenyl Group

The phenyl group in this compound can undergo various aromatic substitution reactions, although specific examples for this exact molecule are not prevalent in the provided search results. However, related proline derivatives with aryl groups can be synthesized via Suzuki cross-coupling reactions. ethz.ch This suggests that the phenyl group could potentially be further functionalized, for example, by introducing substituents onto the aromatic ring to modulate the molecule's properties.

Nucleophilic Substitution Reactions on the Proline Ring

Nucleophilic substitution reactions on the proline ring are a powerful tool for introducing diverse functionalities. nih.govnih.gov While the provided information primarily discusses substitutions at the C3 and C4 positions of proline, the principles can be extended to derivatives like this compound. For instance, the synthesis of 3-substituted prolines can be achieved through nucleophilic substitution of a bromine intermediate. nih.gov This approach, however, can lead to a mixture of cis/trans racemates. nih.gov

In a broader context of proline chemistry, SN2 reactions are versatile for stereospecifically incorporating a range of functional groups. nih.gov Derivatives with leaving groups such as sulfonates or halides at positions like C4 can be readily displaced by nucleophiles. nih.gov

Formation of Complex Peptidomimetics and Conjugates

This compound serves as a valuable building block for the synthesis of complex peptidomimetics and conjugates. nih.govmpg.de The pyroglutamic acid scaffold is found at the N-terminus of many peptides and proteins. thieme-connect.deresearchgate.net The unique conformational constraints imposed by the proline ring are influential in peptide structure. nih.gov

The synthesis of pyroglutamyl peptides can be achieved by coupling N-protected pyroglutamic acid with peptide chains. thieme-connect.de However, side reactions, such as the formation of diketopiperazines, can occur during the condensation of pyroglutamic acid active esters with certain peptide derivatives. nih.gov

Furthermore, proline derivatives can be modified to incorporate various functional groups for bioorthogonal conjugation reactions, enabling the creation of complex molecular probes and therapeutic agents. nih.gov

Synthesis of Azapeptide-based Molecules

This compound is a valuable precursor for the synthesis of azapeptides, which are peptide analogues where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. nih.gov This substitution can enhance metabolic stability and influence peptide conformation, making azapeptides attractive for therapeutic applications. nih.govnih.gov The synthesis of azapeptides from this proline derivative often involves multi-step sequences that leverage the compound's inherent stereochemistry and functional groups.

A common strategy involves the transformation of the pyrrolidinone ring into a suitable intermediate for the introduction of the aza-amino acid moiety. For instance, the lactam can be opened and the resulting amino acid can be coupled with a hydrazine (B178648) derivative. Subsequent functionalization and cyclization steps can then yield the desired azapeptide structure. These synthetic routes are often complex and require careful control of reaction conditions to maintain stereochemical integrity and achieve good yields.

Azapeptides have demonstrated utility as receptor ligands, enzyme inhibitors, and have even shown therapeutic potential in areas like cancer treatment. nih.gov The ability to generate diverse azapeptide libraries from precursors like this compound is a significant advantage in the search for new drug candidates. nih.gov

Table 1: Synthesis of Azapeptide-based Molecules

Precursor Reagents and Conditions Product Application
This compound 1. Ring opening 2. Coupling with hydrazine derivative 3. Functionalization and cyclization Azapeptide analogue Peptidomimetic with enhanced stability
N-Fmoc-aza-amino acid chlorides Solid-phase peptide synthesis (SPPS) Azapeptide libraries Drug discovery and development
Semicarbazone intermediates N-alkylation, orthogonal deprotection Diverse azapeptide side chains Medicinal chemistry applications

Building Constrained Peptidomimetics

The rigid structure of the pyrrolidine (B122466) ring in this compound makes it an excellent building block for creating constrained peptidomimetics. nih.gov These molecules are designed to mimic the secondary structures of natural peptides, such as β-turns and helices, which are often crucial for biological activity. nih.gov By incorporating this constrained proline derivative into a peptide sequence, chemists can enforce a specific conformation, leading to enhanced receptor binding affinity and selectivity. nih.gov

The synthesis of these peptidomimetics involves coupling the proline derivative with other amino acids or peptide fragments using standard peptide synthesis techniques. The phenyl group at the 3-position of the proline ring provides an additional point for modification, allowing for the introduction of further conformational constraints or functional groups.

The influence of 3-substituted prolines on peptide structure is a key area of research. nih.gov These modifications can stabilize specific secondary structures and have been instrumental in the development of peptidomimetics with a wide range of biological activities. The use of this compound and its derivatives continues to be a valuable strategy in the design of potent and selective therapeutic agents.

Table 2: Building Constrained Peptidomimetics

Starting Material Synthetic Strategy Resulting Structure Biological Significance
This compound Incorporation into peptide chains Conformationally restricted peptide Mimics peptide secondary structures (e.g., β-turns)
N-trityl-3-oxo-(S)-2-proline methyl ester Palladium-mediated couplings 3-substituted proline derivatives Tools for structure-activity relationship (SAR) studies
4-Oxoproline Regioselective C-3 alkylation 3-substituted prolines Development of secondary structure mimetics

Derivatives as Precursors for Non-Proteinogenic Amino Acids

Derivatives of this compound serve as valuable precursors for the synthesis of non-proteinogenic amino acids. These unnatural amino acids are crucial tools in chemical biology and drug discovery, offering resistance to proteolytic degradation and allowing for the introduction of novel chemical functionalities into peptides and proteins. nih.gov

The chemical modification of this compound can lead to a variety of unique amino acid structures. For example, the keto group at the 5-position can be a handle for various chemical transformations. ontosight.ai Decarboxylative 1,3-dipolar cycloaddition reactions using L-proline and its derivatives can generate diverse heterocyclic scaffolds, which are often found in bioactive molecules. researchgate.net

The synthesis of these non-canonical amino acids from a readily available chiral starting material like this compound is a powerful approach. It allows for the creation of novel building blocks for peptide synthesis, enabling the exploration of new chemical space and the development of peptides with improved therapeutic properties. nih.gov

Table 3: Derivatives as Precursors for Non-Proteinogenic Amino Acids

Precursor Derivative Transformation Resulting Non-Proteinogenic Amino Acid Potential Use
L-proline Decarboxylative 1,3-dipolar cycloaddition Spiro and fused heterocyclic compounds Synthesis of bioactive molecules
1-Chloro-5-oxo-L-proline Chemical modification Modified proline derivative Intermediate in pharmaceutical production
This compound Functional group manipulation Novel amino acid structures Building blocks for peptides with enhanced properties

Iv. Stereochemical Investigations of 3s 5 Oxo 3 Phenyl L Proline and Its Analogs

Determination of Absolute Stereochemistry

The precise spatial arrangement of substituents around the chiral centers of (3S)-5-Oxo-3-phenyl-L-proline and its analogs is determined using several advanced analytical techniques.

X-ray crystallography stands as a definitive method for the unambiguous determination of the absolute stereochemistry of chiral molecules. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise placement of each atom in the molecule. For instance, the absolute configuration of α-methylselenocysteine, an amino acid analog, was definitively determined as (R) using X-ray crystallography, which corroborated the findings from NMR spectroscopic methods. usm.edu

While direct X-ray crystal structures for this compound were not found in the search results, the technique's application to analogous compounds underscores its importance in stereochemical analysis. For example, the crystal structure of a precursor to a 3-aroyl pyroglutamic acid derivative confirmed the stereochemistry of the newly formed chiral centers. researchgate.net

Analysis of Enantiomeric Excess and Optical Activity

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Optical activity, the rotation of the plane of polarized light by a chiral substance, is directly related to the enantiomeric excess. pressbooks.publibretexts.orglibretexts.org A racemic mixture, containing equal amounts of both enantiomers, is optically inactive. pressbooks.publibretexts.org

The specific rotation, a standardized measure of optical activity, is a characteristic physical property of a chiral compound. libretexts.org It can be used to determine the enantiomeric excess of a sample by comparing its observed rotation to the specific rotation of the pure enantiomer. youtube.com

Several chromatographic methods are employed for the analysis of enantiomeric excess. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common technique for separating enantiomers. nih.gov For example, the enantiomers of 3-phenyl-3-heteroarylpropylamines have been successfully separated using various chiral columns and mobile phase additives in HPLC. nih.gov Chiral derivatizing agents, such as phenylglycine methyl ester (PGME), can be used to convert enantiomers into diastereomers, which can then be separated by standard chromatographic techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov This approach has been successfully used to determine the absolute configuration of N,N-dimethyl amino acids. nih.gov Another method involves the use of chiral derivatizing agents like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), where the resulting diastereomers can be distinguished by NMR spectroscopy. usm.edufrontiersin.org

Analytical MethodPrincipleApplication Example
Chiral HPLCSeparation of enantiomers on a chiral stationary phase.Separation of 3-phenyl-3-heteroarylpropylamine enantiomers. nih.gov
LC-MS with Chiral DerivatizationConversion of enantiomers to diastereomers followed by LC-MS analysis.Determination of absolute configuration of N,N-dimethyl amino acids using PGME. nih.gov
NMR with Chiral Derivatizing AgentFormation of diastereomers with distinct NMR spectra.Determination of absolute configuration of α-methylselenocysteine using MTPA. usm.edu
PolarimetryMeasurement of the rotation of plane-polarized light.Calculation of enantiomeric excess from observed optical rotation. youtube.com

Diastereomeric Control in Synthesis

The synthesis of this compound and its analogs often involves the creation of multiple stereocenters. Diastereomeric control, the ability to selectively form one diastereomer over another, is a crucial aspect of these synthetic strategies.

One common approach to achieve diastereoselective synthesis is through Michael addition reactions. For example, the DBU-catalyzed Michael addition of a nickel(II) complex of a glycine (B1666218) Schiff base to N-(E-enoyl)-4-phenyl-3-oxazolidin-2-ones proceeds with high stereoselectivity to produce 3-substituted pyroglutamic acids. elsevier.com Similarly, the asymmetric synthesis of functionalized pyroglutamates has been achieved through the Michael reaction of a glycine Schiff base with an α,β-disubstituted acrylate. researchgate.net Aza-Michael additions have also been employed, such as in the highly diastereoselective synthesis of N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids, which are precursors to 3-aroyl pyroglutamic acids. mdpi.com

Other methods for achieving diastereocontrol include the use of chiral auxiliaries and organocatalysis. For instance, the synthesis of β-substituted GABA derivatives has been accomplished through asymmetric Michael additions. mdpi.com The diastereoselective synthesis of a precursor to hydroxypiperazic acid relied on an enolate hydroxylation reaction with high anti-selectivity. nsf.gov

The development of these stereoselective synthetic methods is essential for producing enantiomerically pure compounds for biological and medicinal applications. arizona.eduresearchgate.net

Conformational Analysis of Substituted Proline Derivatives

The pyrrolidine (B122466) ring of proline and its derivatives is not planar and can adopt various puckered conformations, typically described as endo and exo puckers. nih.govkvinzo.com The conformational preference of the ring is significantly influenced by the nature and position of substituents. nih.gov

For example, 4S-substituted prolines with electron-withdrawing groups strongly favor the endo ring pucker. nih.gov This preference has been attributed to a gauche effect. In contrast, substitutions at the 3-position also impact the ring's conformation. An electron-withdrawing substituent at the 3R position favors the exo pucker, while at the 3S position, it favors the endo pucker. nih.gov The introduction of a cis-3-methyl group stabilizes the Cγ-endo puckering and restricts the conformational space around the ψ angle. nih.gov

Computational methods, in conjunction with experimental techniques like NMR spectroscopy, are powerful tools for studying the conformational landscape of substituted prolines. biorxiv.org These studies provide valuable insights into how modifications to the proline ring can be used to control peptide and protein structure and function. nih.gov

Substituent PositionSubstituent TypeFavored Ring PuckerReference
4SElectron-withdrawingEndo nih.gov
3RElectron-withdrawingExo nih.gov
3SElectron-withdrawingEndo nih.gov
cis-3-methylAlkylCγ-Endo nih.gov

Vi. Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of (3S)-5-Oxo-3-phenyl-L-proline, might bind to a protein receptor.

Molecular docking simulations have been instrumental in predicting the binding modes and affinities of this compound derivatives with their target proteins, particularly endothelin receptors. For instance, studies on 1,3-diaryl-5-oxo-proline derivatives have utilized molecular docking to understand the structural requirements for affinity and selectivity towards the endothelin-A receptor (ETAR). nih.govresearchgate.net By docking these compounds into a homology model of the ETAR, researchers can predict how different substituents on the proline ring and the aryl groups influence the binding affinity. nih.govresearchgate.net This predictive power allows for the rational design of new derivatives with potentially improved potency and selectivity.

The binding affinities, often expressed as binding energy (kcal/mol) or inhibition constant (Ki), can be estimated through these simulations. For example, docking studies of various small molecules with their protein targets have shown a correlation between lower binding energies and higher inhibitory activity. nih.govresearchgate.net This information is crucial for prioritizing which newly designed compounds should be synthesized and tested in vitro.

Table 1: Predicted Binding Affinities of Selected Compounds from Molecular Docking Studies.

Compound Class Target Protein Predicted Binding Energy (kcal/mol) Reference
Quinoxaline Derivatives EGFR -9.57 to -12.03 nih.gov
Thiazolidinone Derivatives 2A4L -9.3507 researchgate.net
Thiazolidinone Derivatives 2ITO -8.1868 researchgate.net

This table is interactive. You can sort and filter the data by clicking on the column headers.

Beyond predicting binding affinity, molecular docking provides a detailed picture of the interactions between the ligand and the receptor at the atomic level. This ligand-receptor interaction analysis is critical for understanding the molecular basis of a compound's activity.

For derivatives of this compound targeting endothelin receptors, docking studies have revealed key interactions. These often include:

Hydrogen Bonds: The carboxylic acid group on the proline ring is a common hydrogen bond donor and acceptor, forming crucial interactions with polar residues in the receptor's binding pocket. nih.govresearchgate.net

Hydrophobic Interactions: The phenyl group at the 3-position and other aromatic substituents can engage in hydrophobic and pi-pi stacking interactions with nonpolar amino acid residues of the receptor. nuv.ac.in

Alkyl Interactions: Alkyl groups, which can be introduced at various positions, contribute to binding through van der Waals forces and hydrophobic interactions. nuv.ac.innih.govnih.gov

A proposed binding model for certain 1,3-diaryl-5-oxo-proline derivatives within the ETAR homology model shows polar contacts, depicted as red dotted lines, which are indicative of these critical ligand-receptor interactions. researchgate.net Understanding these specific interactions helps in the design of new molecules with enhanced binding properties by optimizing these contacts.

Homology Modeling of Target Receptors (e.g., Endothelin Receptors)

For many target proteins, including the endothelin receptors which are G protein-coupled receptors (GPCRs), experimentally determined 3D structures are often unavailable. nih.gov In such cases, homology modeling is a powerful computational technique used to generate a 3D model of the target protein. nih.gov This method relies on the known experimental structure of a related homologous protein (the template).

The process of homology modeling was employed to create a model of the human endothelin-A receptor (ETAR). nih.govresearchgate.net This model then served as the basis for molecular docking studies of this compound derivatives. The accuracy of the homology model is crucial for the reliability of the subsequent docking simulations. The insights gained from docking ligands into such a model provide a structural framework for understanding ligand-receptor interactions and for guiding the design of new, more potent and selective antagonists. nih.govresearchgate.net

Conformational Landscape Analysis

The biological activity of a molecule is not only determined by its chemical structure but also by its three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

For proline and its derivatives, the five-membered ring introduces significant conformational constraints. nih.gov The cyclic nature of the proline side chain restricts the backbone dihedral angle φ to approximately -65°. nih.gov Furthermore, the proline ring can exist in two main puckered conformations: endo and exo. nih.gov

Substituents on the proline ring, such as the phenyl group in this compound, have a significant impact on this conformational equilibrium. nih.gov An electron-withdrawing substituent at the 3S position, for instance, tends to favor the endo ring pucker due to the gauche effect. nih.gov The conformational preferences of these substituted prolines are critical as they can pre-organize a peptide or small molecule into a specific bioactive conformation, thereby influencing its binding to a target receptor. nih.gov For example, β-phenylprolines have been used as scaffolds to induce β-turn conformations in peptides. nih.gov

Electronic Structure Investigations

Electronic structure investigations delve into the distribution of electrons within a molecule and the energies of its molecular orbitals. These studies, often performed using quantum mechanical calculations, provide fundamental insights into a molecule's reactivity, stability, and intermolecular interactions.

For this compound and its analogs, understanding the electronic structure can help explain the nature of ligand-receptor interactions. For instance, the distribution of electron density can highlight regions of the molecule that are more likely to participate in electrostatic interactions or hydrogen bonding. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also important parameters that can be related to the molecule's ability to donate or accept electrons in chemical reactions or interactions. While specific electronic structure investigations on this compound are not detailed in the provided search results, the principles of proline's electronic properties, such as the influence of substituents on its stereochemistry, are relevant. nih.gov The proline residue itself is known to be an efficient stereochemical spacer capable of orienting aromatic rings for optimal receptor interaction. acs.org

Vii. Applications in Organic Synthesis and Organocatalysis

Role as a Chiral Building Block in Complex Molecule Synthesis

(3S)-5-Oxo-3-phenyl-L-proline serves as a valuable chiral scaffold for the synthesis of complex molecular targets. Its inherent chirality and functional group handles—a lactam, a carboxylic acid, and a phenyl group—provide multiple points for diversification and elaboration. The rigid pyrrolidone ring system effectively translates its stereochemical information to newly formed stereocenters during the course of a synthesis.

This compound is a member of the broader class of pyroglutamic acid derivatives, which are widely recognized as versatile chiral building blocks. clockss.orgresearchgate.net The phenyl substituent at the 3-position introduces further steric and electronic properties that can be exploited in the design of synthetic routes. For instance, the aromatic ring can influence the conformational preferences of the molecule and participate in various chemical transformations. The general strategy involves utilizing the existing stereocenter at C2 and the latent stereocenter at C3 to control the formation of new chiral centers in the target molecule. These "chiral pool" approaches are highly efficient as they bypass the need for de novo asymmetric synthesis of the core scaffold. enamine.netbuchler-gmbh.com

Precursor for Enantiopure Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. This compound is an excellent starting material for accessing a variety of enantiopure proline derivatives and other complex molecules. wiley-vch.denih.gov The well-defined stereochemistry of this compound, derived from the natural amino acid L-proline, provides a reliable foundation for the synthesis of single-enantiomer products.

One common strategy involves the selective modification of the functional groups present in the molecule. For example, the carboxylic acid can be converted into a range of other functionalities, such as esters, amides, or alcohols, without disturbing the stereocenters. Similarly, the lactam can be reduced or opened to provide access to different classes of compounds. The phenyl group can also be functionalized to introduce additional complexity. Through these transformations, a diverse library of enantiopure compounds can be generated from a single chiral precursor. nih.gov

Use in Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is a critical technology in modern chemistry. Proline and its derivatives are renowned for their ability to catalyze a wide range of asymmetric reactions with high levels of enantioselectivity. wikipedia.orgorganic-chemistry.org While this compound itself is not typically used directly as a catalyst in the same manner as L-proline, its structural features make it a valuable component in the broader context of asymmetric synthesis. It can be used to synthesize more complex chiral catalysts or as a chiral substrate that directs the stereochemical outcome of a reaction.

L-proline and its derivatives are highly effective organocatalysts for a variety of fundamental carbon-carbon bond-forming reactions, including Aldol, Mannich, and Michael additions. clockss.orgscispace.com These reactions proceed through the formation of a chiral enamine or iminium ion intermediate, which then reacts with the electrophile in a highly stereocontrolled manner. The stereochemical outcome is dictated by the chiral environment provided by the proline catalyst.

While there is limited direct evidence of this compound acting as a catalyst in these reactions, its structural framework is relevant. The principles of proline catalysis suggest that modifications to the proline ring, such as the introduction of a phenyl group and an oxo group, can significantly influence the catalytic activity and selectivity. nih.govorganic-chemistry.org It is more commonly envisioned that this compound would serve as a precursor for the synthesis of specialized chiral catalysts where the phenyl and oxo groups are strategically employed to fine-tune the catalyst's properties.

ReactionGeneral ReactantsTypical ProductRole of Proline Catalyst
Aldol ReactionKetone/Aldehyde + Aldehydeβ-Hydroxy Ketone/AldehydeForms a chiral enamine intermediate with the ketone/aldehyde donor, directing the stereoselective attack on the acceptor aldehyde. wikipedia.org
Mannich ReactionKetone/Aldehyde + Aldehyde + Amineβ-Amino Ketone/AldehydeCatalyzes the formation of a chiral enamine and a reactive imine, facilitating their stereoselective reaction. nih.gov
Michael AdditionCarbonyl Compound + α,β-Unsaturated Carbonyl1,5-Dicarbonyl CompoundGenerates a chiral enamine that adds to the Michael acceptor in a conjugate fashion with high enantioselectivity. clockss.org

The development of new enantioselective catalysts is a major focus of contemporary chemical research. Modified proline derivatives have been shown to be highly effective in this regard, often exhibiting enhanced reactivity and selectivity compared to L-proline itself. nih.govorganic-chemistry.org The introduction of bulky substituents, such as the phenyl group in this compound, can create a more defined chiral pocket in the catalyst, leading to improved stereochemical control.

Furthermore, the oxo group can influence the electronic properties of the pyrrolidine (B122466) ring and its ability to participate in hydrogen bonding, which is often a key element in the transition state of proline-catalyzed reactions. By serving as a precursor to more elaborate chiral catalysts, this compound contributes indirectly but significantly to the advancement of enantioselective catalysis.

Intermediate in the Development of New Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems. The development of potent and selective chemical probes is crucial for understanding disease mechanisms and for drug discovery. nih.gov Chiral molecules often exhibit specific interactions with biological targets, making them attractive scaffolds for the design of new probes.

While direct reports on the use of this compound as an intermediate for chemical probes are scarce, its role as a versatile chiral building block suggests its potential in this area. The synthesis of complex, biologically active molecules often relies on the availability of unique chiral synthons. sigmaaldrich.com Given that pyroglutamic acid derivatives have been utilized in the discovery of potent enzyme inhibitors, it is plausible that this compound could serve as a valuable starting material for the synthesis of novel chemical probes targeting a range of biological processes. clockss.org

Viii. Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (3S)-5-Oxo-3-phenyl-L-proline. Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional correlation spectroscopy (COSY) provide detailed information about the molecular framework.

¹H NMR spectroscopy allows for the identification and assignment of protons within the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and spin-spin coupling patterns reveal the connectivity of adjacent protons. For this compound, one would expect distinct signals for the aromatic protons of the phenyl group, the methine proton at the C3 position, the methine proton at the C2 (α-carbon) position, and the diastereotopic protons of the C4 methylene (B1212753) group.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their respective types (e.g., carbonyl, aromatic, aliphatic). The expected spectrum for this compound would show signals for the two carbonyl carbons (amide and carboxylic acid), the six carbons of the phenyl ring, and the three carbons of the proline ring.

¹H-¹H COSY is a 2D NMR technique that reveals proton-proton coupling correlations. Cross-peaks in a COSY spectrum identify pairs of protons that are spin-coupled, confirming the connectivity between adjacent protons in the pyrrolidone ring and establishing the relationships between the protons on the substituted ring system.

In studies involving the synthesis of enantiomerically pure 3-substituted pyroglutamic acids, ¹H and ¹³C NMR are routinely used to confirm the structure and purity of the synthesized compounds. wiley-vch.de

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound Note: This table presents expected chemical shift ranges based on the structure. Actual experimental values may vary based on solvent and other conditions.

Atom PositionTechniqueExpected Chemical Shift (δ, ppm)Expected Multiplicity
Carboxylic Acid (-COOH)¹H NMR10.0 - 13.0broad singlet
Amide (-NH-)¹H NMR7.5 - 8.5singlet or broad singlet
Aromatic (-C₆H₅)¹H NMR7.2 - 7.5multiplet
H2 (α-proton)¹H NMR4.0 - 4.5doublet or doublet of doublets
H3¹H NMR3.5 - 4.0multiplet
H4¹H NMR2.5 - 3.0multiplet
C5 (Amide C=O)¹³C NMR175 - 180
C1 (Acid C=O)¹³C NMR170 - 175
Aromatic (C-ipso)¹³C NMR135 - 140
Aromatic (C-ortho, meta, para)¹³C NMR125 - 130
C2¹³C NMR55 - 60
C3¹³C NMR40 - 45
C4¹³C NMR30 - 35

Mass Spectrometry (MS/HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₁NO₃), high-resolution mass spectrometry (HRMS) is particularly valuable as it can measure the mass-to-charge ratio (m/z) with very high accuracy. This allows for the unambiguous determination of the molecular formula. Synthetic procedures for related compounds confirm the use of HRMS for characterization. wiley-vch.de

The exact mass of this compound can be calculated and compared with the experimental value obtained from HRMS to confirm its identity.

Table 2: Molecular Weight and Exact Mass of this compound

PropertyValue
Molecular FormulaC₁₁H₁₁NO₃
Average Molecular Weight205.21 g/mol
Monoisotopic (Exact) Mass205.0739 u

X-ray Diffraction Analysis

X-ray diffraction analysis performed on a single crystal of a compound can provide its absolute three-dimensional structure. This technique yields precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For a chiral molecule like this compound, X-ray crystallography could unequivocally confirm the (3S) stereochemistry at the C3 position and the (S) configuration at the C2 position (L-proline configuration). While this technique is definitive, it is contingent upon the ability to grow a single crystal of sufficient quality.

Spectroscopic Techniques (e.g., IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretch2500-3300 (broad)
Amide N-HStretch3200-3400
Aromatic C-HStretch3000-3100
Aliphatic C-HStretch2850-2960
Carboxylic Acid C=OStretch1700-1725
Amide C=O (Lactam)Stretch1670-1700
Aromatic C=CStretch1450-1600

Techniques for Binding Affinity and Kinetics Studies

To understand the biological role of this compound, it is crucial to study its interactions with potential protein targets. Techniques like Surface Plasmon Resonance and Isothermal Titration Calorimetry are at the forefront of such investigations.

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. In a typical SPR experiment, a protein target (the "ligand") is immobilized on a sensor chip. A solution containing this compound (the "analyte") is then flowed over the surface. Binding between the analyte and the ligand causes a change in the refractive index at the sensor surface, which is detected as a response signal. This allows for the determination of kinetic parameters such as the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated, providing a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. Each injection triggers a small heat change until the protein becomes saturated. The resulting data can be analyzed to determine the binding affinity (Kₑ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding reaction. This provides a complete thermodynamic profile of the interaction, offering deep insights into the binding forces involved.

Ix. Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Stereocontrol

The development of efficient and stereoselective synthetic methods is paramount for the advancement of research on (3S)-5-Oxo-3-phenyl-L-proline and its analogs. Future investigations should focus on novel synthetic strategies that offer high yields and precise control over the stereochemistry of the molecule.

One promising approach involves the stereoselective alkylation of proline derivatives. For instance, methods utilizing chiral catalysts, such as C2-symmetric chiral quaternary ammonium (B1175870) salts, have shown success in achieving high enantioselectivity in the synthesis of related proline analogs. nih.gov Exploring similar catalytic systems for the synthesis of this compound could lead to more efficient and scalable production.

Furthermore, leveraging readily available starting materials, such as N-Boc-(2R,3S)-3-hydroxyproline ethyl ester, which can be obtained through methods like Baker's yeast reduction, presents another viable strategy. nih.gov The development of synthetic routes that proceed with retention of configuration and high diastereoselectivity from such precursors would be highly valuable. nih.gov

Design and Synthesis of New Derivatives for Specific Biochemical Targets

The core structure of this compound serves as a versatile scaffold for the design and synthesis of new derivatives aimed at specific biochemical targets. The inherent rigidity of the proline ring provides a conformational constraint that can be advantageous in designing molecules with high binding affinity and selectivity. nih.gov

Future research should focus on the strategic modification of the phenyl group and other positions on the pyrrolidine (B122466) ring to create a library of analogs. These derivatives can then be screened against a variety of biological targets, including enzymes and receptors implicated in disease. For example, proline analogs have been investigated as inhibitors of enzymes like proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase 1 (PYCR1), which are relevant in cancer metabolism. nih.govnih.gov

The synthesis of novel derivatives can be guided by structure-activity relationship (SAR) studies. For instance, the synthesis and evaluation of a series of (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as renin inhibitors demonstrated how chemical modifications of different parts of the molecule can lead to compounds with high inhibitory activity and favorable pharmacokinetic profiles. nih.gov A similar systematic approach to the derivatization of this compound could yield potent and selective modulators of various biological processes.

In-depth Mechanistic Studies of Biological Interactions

A thorough understanding of how this compound and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information on the binding of these compounds to their target proteins. nih.govnih.gov For example, crystallographic studies of proline analog inhibitors of PYCR1 have revealed key conformational changes in the active site upon inhibitor binding, providing insights for the design of more potent inhibitors. nih.gov

Kinetic studies are also essential to determine the mode of inhibition and the affinity of the compounds for their targets. nih.govnih.gov By understanding the structure-affinity relationships, researchers can make more informed decisions in the design of next-generation derivatives with improved biological activity. nih.gov

Computational Design and Virtual Screening of this compound Analogs

Computational methods, including molecular modeling and virtual screening, are powerful tools that can accelerate the discovery of novel this compound analogs with desired biological activities. These approaches can be used to predict the binding affinity and mode of interaction of a large number of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

Pharmacophore modeling, for instance, can be used to identify the key chemical features required for binding to a specific target. scispace.com This information can then be used to search virtual libraries for compounds that match the pharmacophore model. Docking studies can further refine the selection process by predicting the binding pose and energy of the hit compounds within the active site of the target protein. researchgate.netresearchgate.net

The integration of computational design with experimental validation is a powerful strategy for the efficient discovery of new bioactive molecules. Virtual screening campaigns can be followed by the synthesis and biological evaluation of a smaller, more focused set of compounds, saving time and resources.

Integration into Complex Polymeric or Supramolecular Architectures

The unique structural and chemical properties of this compound make it an attractive building block for the construction of complex polymeric and supramolecular architectures. The rigid pyrrolidine ring can impart specific conformational properties to polymers, while the phenyl group can participate in non-covalent interactions, such as pi-stacking, which are important for the formation of self-assembled structures.

Future research could explore the incorporation of this compound into peptide-based polymers or peptidomimetics. Such materials could have applications in areas like drug delivery, tissue engineering, and biocatalysis. The ability of proline and its derivatives to influence the secondary structure of peptides is well-established, and this property could be exploited to create polymers with well-defined three-dimensional structures. nih.gov

Furthermore, the potential for this compound to participate in the formation of supramolecular assemblies through hydrogen bonding and other non-covalent interactions is an exciting area for future investigation. nih.gov The design of self-assembling systems based on this compound could lead to the development of novel biomaterials with tunable properties.

Q & A

Q. Data Example :

MethodPurity AchievedKey ConditionsReference
Chiral HPLC>99% eeHexane:IPA (90:10), 1 mL/min
Enzymatic Resolution95% eepH 7.0, 25°C, Lipase B

What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

Advanced Research Focus
Discrepancies in biological data (e.g., enzyme inhibition vs. receptor antagonism) may arise from differences in assay conditions, impurity profiles, or cellular models. To address this:

Standardize Assays : Use validated protocols (e.g., IC50 determination under fixed pH and temperature).

Characterize Impurities : Employ LC-MS to identify byproducts affecting activity .

Cross-Validate Models : Compare results across in vitro (e.g., HEK293 cells) and ex vivo (e.g., tissue explants) systems.
For example, Fedotov et al. (2023) identified fluorophenyl-pyrazole impurities in triazole derivatives that skewed activity profiles, emphasizing the need for rigorous purification .

How does the 5-oxo group in this compound influence its conformational stability in peptide backbone design?

Q. Methodological Workflow :

Synthesize peptide analogs with/without 5-oxo modification.

Analyze secondary structure via CD spectroscopy.

Perform docking simulations to assess target binding.

What are the best practices for designing structure-activity relationship (SAR) studies on this compound derivatives?

Basic Research Focus
SAR studies require systematic variation of substituents while maintaining the core scaffold. Key steps:

Modify Phenyl Group : Introduce electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups at the 3-position.

Vary Oxo Position : Compare 5-oxo with 4-oxo analogs to isolate functional contributions.

Assay Selection : Use high-throughput screening (HTS) for initial activity profiling, followed by dose-response curves.
For instance, Hamida et al. (1999) demonstrated that 3-fluorophenyl substitution enhanced triazinoindole derivatives' solubility without compromising activity .

How can researchers mitigate oxidative degradation of this compound during long-term storage or in vivo studies?

Advanced Research Focus
The 5-oxo group is susceptible to redox reactions. Mitigation strategies include:

Lyophilization : Store under inert gas (argon) at -80°C to minimize oxidation.

Antioxidant Additives : Use 0.1% ascorbic acid or EDTA in buffer solutions.

Prodrug Design : Mask the oxo group as a ketal or ester, which hydrolyzes in vivo.
Stability studies by Kanto Reagents (2022) showed a 50% reduction in degradation over 6 months when stored with desiccants .

What computational tools are most effective for predicting the metabolic pathways of this compound in preclinical models?

Advanced Research Focus
Predictive metabolism studies can use:

ADMET Predictor™ : Simulates phase I/II metabolism, identifying likely oxidation or conjugation sites.

CYP450 Docking : Autodock Vina or Schrödinger to assess interactions with cytochrome enzymes.

In Silico Toxicity : Tools like ProTox-II to flag potential hepatotoxicity.
For example, L-proline analogs are often substrates for proline dehydrogenases, but the 5-oxo group may redirect metabolism toward glutamic acid pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.